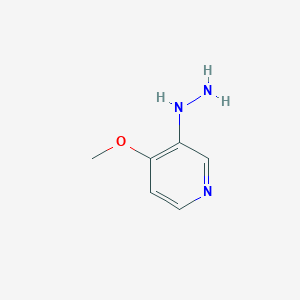

3-Hydrazinyl-4-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-2-3-8-4-5(6)9-7/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTJBEBZZRAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305739 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-23-7 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thiazole Ring Formation:the Synthesis of Fused Thiazole Rings Typically Involves the Reaction of the Hydrazinyl Group with a Reagent That Can Provide the C S Fragment of the Thiazole Ring. for Instance, Reaction with α Haloketones Can Lead to Intermediates That Cyclize to Form Thiazolo Fused Systems.

The table below summarizes some of the key transformations for forming fused heterocyclic systems from a 3-hydrazinylpyridine (B1311347) core.

| Target Fused System | Typical Reagents | Resulting Heterocycle Core |

| Fused Pyrazole (B372694) | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[3,4-c]pyridine |

| Fused Triazole | Orthoesters, Formic acid, Carbon disulfide | uoanbar.edu.iqnih.govdocumentsdelivered.comTriazolo[4,3-c]pyridine |

| Fused Thiazole (B1198619) | α-Haloketones, Isothiocyanates | Thiazolo[3,2-b]pyridazine analogues |

| Fused Triazine | α-Dicarbonyl compounds | Pyrido[3,4-e] uoanbar.edu.iqnih.govdocumentsdelivered.comtriazine |

These cyclization reactions are foundational in medicinal chemistry for generating novel scaffolds with potential biological activity. nih.govmdpi.com The specific substitution pattern of 3-Hydrazinyl-4-methoxypyridine provides a unique starting point for creating a diverse library of such complex fused heterocycles. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Absolute and Relative Stereochemical Elucidation of Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of 3-Hydrazinyl-4-methoxypyridine, this technique provides unequivocal evidence of their molecular structure, including the absolute and relative stereochemistry of any chiral centers.

Detailed research on related structures, such as N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines and precursors of styrylpyridine-derivatives, demonstrates the power of X-ray diffraction in establishing key structural parameters. researchgate.netmdpi.com In these studies, single-crystal X-ray analysis has been instrumental in determining bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For instance, in a study of N,N'-bis(3-hydroxy-4-methoxybenzylidene)hydrazine, X-ray crystallography revealed a crystallographically imposed center of symmetry at the midpoint of the N-N bond. researchgate.net

Furthermore, the analysis of the crystal packing provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture. mdpi.com For derivatives of this compound, identifying these interactions is crucial for understanding their solid-state properties.

Table 1: Representative Crystallographic Data for Related Hydrazine (B178648) Derivatives

| Parameter | N,N'-bis(3-hydroxy-4-methoxybenzylidene)hydrazine |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-N Bond Length (Å) | 1.412 (2) |

| C=N-N Angle (°) | 112.82 (15) |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives in solution. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

For structural confirmation, the chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum are analyzed. In a related compound, 4-methoxypyridine (B45360), the proton signals of the pyridine (B92270) ring and the methoxy (B1213986) group are distinctly observed. chemicalbook.com Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. For instance, COSY spectra reveal proton-proton couplings, which helps in assigning the signals of the pyridine ring protons.

For derivatives with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for elucidating their relative stereochemistry. NOESY experiments identify protons that are close in space, providing crucial information for stereochemical assignment. ipb.pt

Table 2: Illustrative ¹H NMR Data for a Related Pyridine Structure

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Protons | 6.5 - 8.5 |

| Methoxy Protons | ~3.9 |

Note: This data is representative for a methoxypyridine structure and is for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of this compound and its derivatives. nih.gov This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition of a molecule. chemrxiv.org

The accurate mass measurement obtained from HRMS is used to confirm the molecular formula of the synthesized compound and its derivatives. This is a critical step in the characterization process, as it provides strong evidence for the identity of the compound. The high resolution of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

In addition to molecular weight confirmation, HRMS is also valuable for derivatization analysis. By comparing the mass spectra of the parent compound and its derivatives, it is possible to identify the mass difference and thus confirm the successful addition of a functional group. Fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule.

Table 3: Principles of HRMS in Compound Characterization

| Application | Description |

|---|---|

| Molecular Formula Confirmation | Provides a highly accurate mass measurement to determine the elemental composition. |

| Derivatization Analysis | Confirms the addition of functional groups by comparing the mass of the parent compound and its derivative. |

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Bond Stretches

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and characterize the bond stretches present in this compound. cardiff.ac.uk These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the N-H stretching of the hydrazine group, C-H stretching of the pyridine ring and methoxy group, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. nih.govresearchgate.net For instance, the N-H stretching vibrations of aliphatic amines are typically observed in the range of 3300-3500 cm⁻¹. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed vibrational bands. dergipark.org.tr The comparison of experimental and theoretical spectra can provide a more detailed understanding of the vibrational modes of the molecule.

Table 4: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazine (N-H) | Stretching | 3300 - 3500 | nih.gov |

| Methyl (C-H) | Stretching | 2910 - 2961 | nih.gov |

| Pyridine Ring (C=N, C=C) | Stretching | 1400 - 1600 | researchgate.net |

| Methoxy (C-O) | Stretching | 1000 - 1300 | researchgate.net |

Note: These are typical ranges and the exact values can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Protonation and Metal Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions in this compound and for investigating its behavior in protonation and metal complexation equilibria. nih.gov The UV-Vis spectrum of a compound provides information about the electronic transitions between molecular orbitals.

In protonation studies, the UV-Vis spectrum of this compound is recorded at different pH values. Changes in the absorption bands, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, can be used to determine the pKa values of the compound. researchgate.net

Similarly, in metal complexation studies, the formation of a complex between this compound and a metal ion is monitored by changes in the UV-Vis spectrum. The appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, can confirm the formation of a complex and provide information about its electronic structure. nih.govmdpi.commdpi.com

Table 5: Applications of UV-Vis Spectroscopy

| Study | Principle | Information Obtained |

|---|---|---|

| Protonation | Monitoring spectral changes with pH. | pKa values. |

Computational and Theoretical Studies on 3 Hydrazinyl 4 Methoxypyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Elucidating Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyridine (B92270) and hydrazine (B178648) derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic properties.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-deficient), prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

For molecules related to 3-Hydrazinyl-4-methoxypyridine, MEP analysis reveals that the nitrogen atoms of the pyridine ring and the hydrazine group are typically the most electron-rich regions, indicated by a red color. These sites are the primary locations for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atoms of the hydrazine group and the aromatic protons often exhibit a positive potential (blue color), making them susceptible to nucleophilic attack. The methoxy (B1213986) group introduces additional complexity to the charge distribution, with the oxygen atom being an electron-rich center.

HOMO-LUMO Energy Gap Determination and Electronic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule that is more easily polarized. For pyridine and its derivatives, the HOMO is often a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. The introduction of a hydrazinyl and a methoxy group influences the energies of these orbitals. The electron-donating nature of the methoxy and hydrazinyl groups generally raises the HOMO energy level, which can lead to a smaller energy gap and increased reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's electronic properties.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |

Table 1: Global Reactivity Descriptors and their Interpretation.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. cardiff.ac.uk It provides a localized, Lewis-like description of the electronic structure, which is more intuitive for chemists than delocalized molecular orbitals.

In derivatives of this compound, NBO analysis can reveal significant interactions. For instance, the delocalization of lone pair electrons from the nitrogen atoms of the hydrazine group and the pyridine ring, as well as the oxygen of the methoxy group, into adjacent antibonding orbitals (π* or σ) contributes to the stabilization of the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these donor-acceptor interactions. A higher stabilization energy (E(2)) indicates a stronger interaction. Common interactions in such systems include n → π and n → σ* transitions, which play a crucial role in determining the molecule's conformation and reactivity. cardiff.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Modeling of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

For derivatives of this compound, molecular docking studies can be employed to explore their potential as inhibitors of various enzymes. The pyridine ring can participate in π-π stacking and cation-π interactions with aromatic amino acid residues in the active site. The hydrazinyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the protein. The methoxy group can also form hydrogen bonds and hydrophobic interactions.

The results of docking simulations are typically evaluated using a scoring function that estimates the binding free energy. A lower binding energy indicates a more stable protein-ligand complex. These studies can guide the design and synthesis of new derivatives with improved biological activity.

Conformational Analysis and Investigation of Intermolecular Interactions

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, rotation around the C-N bond connecting the hydrazine group to the pyridine ring and the C-O bond of the methoxy group can lead to different conformers.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating these bonds to identify the minimum energy conformations. The relative energies of these conformers determine their population at a given temperature.

Intermolecular interactions also play a significant role in the properties of molecular solids. In the crystalline state, derivatives of this compound are likely to form extensive networks of hydrogen bonds involving the hydrazinyl group and the pyridine nitrogen. rsc.orgresearchgate.net π-π stacking interactions between the pyridine rings of adjacent molecules may also contribute to the stability of the crystal lattice. rsc.orgresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in a crystal structure.

Computational Elucidation of Reaction Mechanisms and Energetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution reaction, DFT calculations can be used to model the reaction pathway. researchgate.netnih.govrsc.org This involves locating the transition state structure connecting the reactants and products and calculating the energy barrier for the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Physicochemical Properties of Derivatized Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. In the realm of drug discovery and materials science, QSAR is instrumental in predicting the properties of novel molecules, thereby streamlining the design and synthesis of compounds with desired characteristics. For derivatives of this compound, QSAR models can be developed to predict a range of physicochemical properties, guiding the selection of substituents to achieve optimal performance in various applications.

The fundamental principle of QSAR is that the variations in the physicochemical properties of a series of congeneric compounds can be quantitatively correlated with changes in their molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. A typical QSAR model is expressed by the following equation:

Property = f (Molecular Descriptors)

Where the "Property" can be any physicochemical parameter of interest (e.g., solubility, lipophilicity, electronic properties), and f represents the mathematical function that links the molecular descriptors to that property.

For a series of hypothetical derivatives of this compound, a QSAR study would commence with the generation of a dataset of these compounds and the experimental or computational determination of their key physicochemical properties. Subsequently, a wide array of molecular descriptors would be calculated for each derivative. These descriptors are broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding a molecule's reactivity and interaction with other molecules.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which is a critical factor in its solubility and transport properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P).

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, reflecting its connectivity and branching.

Once the dataset of compounds, their physicochemical properties, and their molecular descriptors are compiled, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the property of interest to a selection of the most relevant descriptors. More advanced methods, such as Partial Least Squares (PLS) and machine learning algorithms, can also be utilized to handle complex and non-linear relationships.

To illustrate the application of QSAR in predicting the physicochemical properties of derivatized this compound, consider a hypothetical series of derivatives where different substituents (R) are introduced at a specific position on the pyridine ring. The following interactive data table presents a hypothetical dataset for such a series, including a key physicochemical property, the logarithm of the octanol-water partition coefficient (log P), and a selection of calculated molecular descriptors.

Table 1: Hypothetical Physicochemical Data for QSAR Modeling of this compound Derivatives

| Compound ID | Substituent (R) | log P (Experimental) | Molecular Weight ( g/mol ) | Molar Refractivity | Dipole Moment (Debye) |

| 1 | -H | 1.25 | 153.18 | 43.5 | 2.8 |

| 2 | -CH₃ | 1.75 | 167.21 | 48.1 | 2.9 |

| 3 | -F | 1.35 | 171.17 | 43.8 | 3.5 |

| 4 | -Cl | 1.95 | 187.63 | 48.3 | 3.7 |

| 5 | -Br | 2.20 | 232.08 | 51.2 | 3.8 |

| 6 | -NO₂ | 1.10 | 198.18 | 48.0 | 5.2 |

| 7 | -CN | 0.95 | 178.19 | 46.7 | 5.5 |

| 8 | -OCH₃ | 1.40 | 183.21 | 49.7 | 3.1 |

Using a statistical software package, a Multiple Linear Regression (MLR) analysis could be performed on the data in Table 1 to derive a QSAR equation. A hypothetical QSAR model for predicting log P might look like this:

log P = 0.01 * (Molecular Weight) + 0.05 * (Molar Refractivity) - 0.2 * (Dipole Moment) - 2.5

This equation suggests that an increase in molecular weight and molar refractivity leads to a higher log P (increased lipophilicity), while a larger dipole moment results in a lower log P (increased polarity and water solubility).

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a "training set" for building the model and a "test set" for evaluating its predictive performance on compounds not used in its development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive capability.

For instance, a study on a series of pyridine derivatives might yield the following statistical validation results for a QSAR model, as shown in the hypothetical table below.

Table 2: Hypothetical Statistical Validation of a QSAR Model for log P Prediction

| Parameter | Value | Interpretation |

| R² | 0.92 | The model explains 92% of the variance in the training set. |

| q² (LOO) | 0.85 | The model has good internal predictive ability (Leave-One-Out cross-validation). |

| R²_pred (Test Set) | 0.88 | The model accurately predicts the log P for an external set of compounds. |

| RMSE | 0.15 | The average error in the predicted log P values is low. |

Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The hydrazinyl moiety of 3-Hydrazinyl-4-methoxypyridine serves as a key functional group for the construction of various five-membered heterocyclic rings through cyclocondensation reactions with appropriate dicarbonyl compounds or their equivalents. This approach provides a straightforward route to a range of important heterocyclic systems, including pyrazoles, triazoles, oxadiazoles, and thiazoles.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. researchgate.netbeilstein-journals.org this compound can be reacted with various β-diketones to afford 1-(4-methoxypyridin-3-yl)pyrazoles. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from this compound through multi-step sequences. For instance, reaction with isothiocyanates would yield the corresponding thiosemicarbazide, which can then be cyclized under oxidative conditions to form the triazole ring.

Oxadiazoles: 1,3,4-Oxadiazoles are accessible from acylhydrazides, which can be prepared from this compound by acylation. Subsequent cyclodehydration of the diacylhydrazine intermediate, often promoted by dehydrating agents like phosphorus oxychloride or sulfuric acid, yields the desired oxadiazole ring.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved by reacting the hydrazinyl group with α-halocarbonyl compounds to form a hydrazone, which can then undergo cyclization with a sulfur source, such as Lawesson's reagent, to construct the thiazole ring.

A summary of the types of heterocyclic scaffolds that can be synthesized from this compound and the general reaction partners is presented in the table below.

| Heterocyclic Scaffold | General Reaction Partner(s) |

| Pyrazoles | 1,3-Dicarbonyl compounds |

| Triazoles | Isothiocyanates, Acyl chlorides |

| Oxadiazoles | Acyl chlorides, Carboxylic acids |

| Imidazoles | α-Haloketones, Aldehydes |

| Thiazoles | α-Haloketones, Thiosemicarbazides |

Facilitation in the Construction of Polyaromatic and Fused Ring Systems

The inherent reactivity of the hydrazinyl group, coupled with the aromatic pyridine (B92270) core, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. A prominent example is its use in the construction of pyrazolo[3,4-b]pyridine derivatives. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. Alternatively, a substituted hydrazine (B178648) can be reacted with a functionalized pyridine derivative. In the context of this compound, it can react with a suitably substituted pyrimidine (B1678525) or another pyridine derivative to form a fused pyrazolopyridine core. For instance, the reaction with a 2-chloronicotinonitrile derivative can lead to the formation of a pyrazolo[3,4-b]pyridine skeleton. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines, making them promising candidates for kinase inhibitors and other therapeutic agents. nih.govnih.gov

Another important reaction for the construction of fused indole (B1671886) rings is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govwikipedia.orgorganic-chemistry.orgnih.gov this compound can be condensed with a ketone or aldehyde to form the corresponding hydrazone, which can then undergo Fischer indolization to produce a methoxy-substituted azaindole (pyrrolo[2,3-c]pyridine). The position of the methoxy (B1213986) group can influence the regioselectivity of the cyclization.

Strategic Intermediate for the Production of Complex Organic Molecules

This compound serves as a key building block in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Its ability to participate in the formation of various heterocyclic and fused-ring systems makes it an important intermediate in the development of kinase inhibitors. nih.govnih.gov

For example, the pyrazolo[3,4-b]pyridine scaffold, which can be derived from this compound, is a common core structure in a variety of kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) and pyridine rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The methoxy group can provide additional interactions or be a site for further functionalization to improve potency and selectivity.

The synthesis of such complex molecules often involves a multi-step sequence where the initial formation of the core heterocyclic structure from this compound is a critical step. Subsequent modifications to the periphery of the molecule allow for the fine-tuning of its biological activity.

Utilization in Derivatization for Advanced Analytical and Spectroscopic Probes

The reactive hydrazinyl group of this compound makes it a useful derivatizing agent for the analysis of carbonyl compounds (aldehydes and ketones) by chromatographic and spectroscopic techniques. fishersci.comnih.gov Derivatization is often employed to enhance the detectability of analytes, improve their chromatographic properties, and facilitate their identification by mass spectrometry.

The reaction of this compound with a carbonyl compound forms a stable hydrazone derivative. The introduction of the 4-methoxypyridine (B45360) moiety provides a chromophore that allows for sensitive detection by UV-Vis spectrophotometry. This is particularly useful in High-Performance Liquid Chromatography (HPLC) with UV detection. fishersci.comthermofisher.com

Furthermore, the pyridine nitrogen can be protonated, which can enhance the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity in LC-MS analysis. nih.gov The specific mass of the this compound tag allows for the selective detection and quantification of carbonyl compounds in complex matrices.

The table below summarizes the key features of this compound as a derivatization agent.

| Feature | Benefit in Analytical Applications |

| Reactive Hydrazinyl Group | Forms stable hydrazones with carbonyls |

| 4-Methoxypyridine Moiety | Acts as a chromophore for UV-Vis detection |

| Pyridine Nitrogen | Enhances ionization efficiency in ESI-MS |

| Specific Mass | Allows for selective detection in mass spectrometry |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

Traditional synthesis of hydrazinylpyridines often relies on the nucleophilic aromatic substitution of a halogenated pyridine (B92270) precursor with hydrazine (B178648) hydrate. While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited regioselectivity. Future research should focus on developing more sophisticated, efficient, and sustainable synthetic routes.

Key avenues for exploration include:

Palladium-Catalyzed Amination: Buchwald-Hartwig and related cross-coupling reactions could provide a direct and mild route to protected hydrazinylpyridines from 3-bromo- (B131339) or 3-chloro-4-methoxypyridine. nih.gov This approach would offer excellent functional group tolerance and control.

Green Chemistry Approaches: The use of microwave-assisted synthesis could dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.govacs.org Exploring benign solvent systems, such as water or ethanol, would further enhance the environmental profile of the synthesis. google.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher purity, improved safety (especially when handling hydrazine), and easier scalability.

Late-Stage Functionalization: Developing methods for the direct C-H hydrazination of the 4-methoxypyridine (B45360) core would be a significant advancement, offering a more atom-economical route that avoids pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Methodologies for 3-Hydrazinyl-4-methoxypyridine

| Methodology | Potential Precursor | Key Advantages | Research Focus |

| Nucleophilic Aromatic Substitution | 3-Chloro-4-methoxypyridine | Cost-effective, simple procedure | Optimization for milder conditions, alternative leaving groups |

| Pd-Catalyzed Cross-Coupling | 3-Bromo-4-methoxypyridine | High efficiency, mild conditions, functional group tolerance | Development of specific phosphine (B1218219) ligands for hydrazine coupling nih.gov |

| Microwave-Assisted Synthesis | 3-Chloro-4-methoxypyridine | Rapid reaction times, improved yields nih.gov | Solvent screening, optimization of power and temperature |

| Continuous Flow Processing | 3-Chloro-4-methoxypyridine | Enhanced safety, scalability, high purity | Reactor design, optimization of residence time and stoichiometry |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely unexplored. The hydrazine group is a versatile functional handle, capable of participating in a wide array of transformations beyond simple condensation reactions to form hydrazones. wsu.edu Future work should aim to uncover novel reactivity and harness the compound's potential in catalysis.

Promising research directions include:

Catalytic Transfer Hydrogenation: Hydrazine is a well-established hydrogen source in transfer hydrogenation. d-nb.inforesearchgate.net this compound could serve as an organocatalyst or a ligand for metal complexes that catalyze the reduction of nitro compounds, alkenes, and other unsaturated systems. d-nb.info

Denitrogenative Coupling: Recent advances have shown that hydrazinylpyridines can undergo visible-light-induced, copper-catalyzed denitrogenative coupling with terminal alkynes to form valuable ethynyl-pyridine derivatives. rsc.org Applying this methodology to this compound would provide a novel route to functionalized pyridines, releasing only nitrogen gas and water as byproducts.

Heterocycle Synthesis: The hydrazine moiety is a key building block for a variety of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and triazines. Investigating multicomponent reactions where this compound acts as the hydrazine source could lead to the discovery of novel scaffolds.

Electrochemical and Photoredox Catalysis: The electron-rich nature of the substituted pyridine ring makes it a candidate for electrochemical or photoredox-mediated transformations. dntb.gov.ua Unconventional C-N or C-C bond formations could be triggered under oxidative or reductive conditions, opening new avenues for molecular construction.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational tools, particularly Density Functional Theory (DFT), can provide profound insights into the behavior of this compound, accelerating experimental discovery and providing a deeper understanding of its properties.

Future computational studies should focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for both synthesis and subsequent transformations can help optimize reaction conditions and predict outcomes. researchgate.net For instance, DFT could clarify the mechanism of novel catalytic cycles or predict the regioselectivity of electrophilic or nucleophilic attack on the pyridine ring.

Prediction of Physicochemical Properties: Computational methods can accurately predict key properties such as bond dissociation energies, electronic structure (HOMO/LUMO levels), and spectroscopic signatures (NMR, IR, UV-Vis). This data is invaluable for designing experiments and interpreting results.

Ligand Design for Catalysis: If used as a ligand in organometallic chemistry, computational modeling can predict binding affinities with various metals, coordination geometries, and the electronic effect of the ligand on the metal center. This predictive power can guide the rational design of new catalysts for specific applications.

Supramolecular Assembly Prediction: Modeling can be used to predict the hydrogen bonding patterns and π–π stacking interactions that would govern the self-assembly of the molecule, aiding in the design of new materials. researchgate.net

Table 2: Potential Applications of Computational Modeling for this compound Research

| Research Area | Computational Method | Target Properties/Insights | Potential Impact |

| Synthesis | DFT, Transition State Theory | Reaction barriers, thermodynamic stability | Optimization of synthetic routes, prediction of side products |

| Reactivity | DFT, Molecular Dynamics | Reaction mechanisms, regioselectivity, electronic structure | Discovery of novel reactions, rational catalyst design |

| Materials Science | Molecular Mechanics, DFT | Crystal packing, hydrogen bond networks, electronic band structure | Design of functional materials with targeted properties researchgate.net |

Potential Contributions to Materials Science and Supramolecular Chemistry

The structure of this compound makes it an attractive building block for advanced materials and complex supramolecular architectures. Its ability to act as both a hydrogen bond donor/acceptor and a metal-coordinating ligand provides multiple handles for directed self-assembly.

Unexplored avenues in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydrazine group can act as coordination sites for metal ions. mdpi.com This could allow the molecule to serve as a versatile ligand for the construction of 1D, 2D, or 3D coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing. The methoxy (B1213986) group can tune the electronic properties and steric environment of the coordination site.

Supramolecular Gels and Liquid Crystals: The strong hydrogen bonding capability of the hydrazine moiety, combined with potential π–π stacking of the pyridine rings, could facilitate the formation of ordered supramolecular assemblies. nih.govrsc.org This could lead to the development of novel gels, mesogens, or liquid crystalline materials whose properties are responsive to external stimuli. researchgate.netrsc.org

Functional Dyes and Sensors: The conjugated system of the pyridine ring, influenced by the strong donor groups, suggests potential for interesting photophysical properties. Derivatization of the terminal hydrazine nitrogen could create molecules that act as fluorescent chemosensors for metal ions or anions, where binding events would modulate the electronic structure and thus the emission profile. wsu.edu

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis, catalysis, and materials innovation.

Q & A

Q. What are the common synthetic routes for preparing 3-Hydrazinyl-4-methoxypyridine derivatives?

- Methodological Answer : The synthesis typically involves hydrazine intermediates and oxidative cyclization. For example, a green chemistry approach uses sodium hypochlorite as an oxidant in ethanol at room temperature. A representative protocol:

React 2-hydrazinopyridine with substituted benzaldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis to form a hydrazone intermediate .

Oxidize the intermediate with sodium hypochlorite (NaOCl·5H₂O) in ethanol for 3 hours, achieving ~73% yield via oxidative ring closure .

This method avoids toxic reagents (e.g., Cr(VI) salts) and aligns with sustainable practices.

Q. How is the purity and structural integrity of synthesized this compound confirmed?

- Methodological Answer : Use multi-technique characterization:

- NMR spectroscopy : Confirm regiochemistry and substituent positions via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 7.0–8.1 ppm and methoxy groups at δ ~3.8 ppm) .

- FTIR : Identify functional groups (e.g., N–H stretches at ~3198 cm⁻¹ and C=N vibrations at ~1596 cm⁻¹) .

- HRMS : Validate molecular formulas (e.g., [M+H]⁺ peaks with <0.3 ppm error) .

- TLC : Monitor reaction progress using dichloromethane mobile phases and UV visualization .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical data. Key steps:

Optimize geometry using the 6-31G(d,p) basis set.

Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Use atom-in-molecule (AIM) analysis to map electron density and hydrogen-bonding interactions .

Studies show DFT with exact-exchange terms reduces errors in atomization energies (<2.4 kcal/mol) , critical for predicting stability and reactivity.

Q. How can synthetic protocols for this compound be optimized for higher yields and greener chemistry?

- Methodological Answer : Compare oxidative agents and reaction conditions:

| Oxidant | Solvent | Temp. | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Sodium hypochlorite | Ethanol | RT | 73 | Low | |

| DDQ | DCM | Reflux | 65–70 | High (toxic) | |

| CrO₃ | Acetone | 60°C | 60 | Very high | |

| Optimization strategies : |

- Replace halogenated solvents with ethanol or water.

- Use catalytic NaOCl to reduce waste.

- Explore microwave-assisted synthesis to reduce time and energy .

Q. What strategies are used to study the biological activity of this compound derivatives?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based methods (e.g., IC₅₀ determination) .

Molecular docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Cytotoxicity screening : Evaluate against cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .

Derivatives with triazole-pyridine scaffolds have shown promise as antibacterial and antiproliferative agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.